molecular formula C12H18 B12442743 3-Phenylhexane CAS No. 4468-42-2

3-Phenylhexane

Cat. No.: B12442743
CAS No.: 4468-42-2
M. Wt: 162.27 g/mol
InChI Key: SLVCCWGFGQVDMN-UHFFFAOYSA-N
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Description

3-Phenylhexane is an organic compound with the molecular formula C12H18 It is a member of the alkane family, characterized by a phenyl group attached to the third carbon of a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylhexane can be synthesized through the alkylation of benzene with 1-hexene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at room temperature, resulting in a high conversion rate .

Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalysts based on aluminum chloride immobilized on silica gel. This method combines the advantages of both homogeneous and heterogeneous processes, offering high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylhexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylhexanoic acid.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

    Oxidation: Phenylhexanoic acid.

    Reduction: Hexylbenzene.

    Substitution: Halogenated derivatives such as 3-chloro-3-phenylhexane.

Scientific Research Applications

3-Phenylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylhexane involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of phenylhexanoic acid. In reduction reactions, it gains hydrogen atoms, resulting in more saturated hydrocarbons. The pathways involved include free radical mechanisms and catalytic hydrogenation.

Comparison with Similar Compounds

    Hexylbenzene: Similar structure but lacks the phenyl group on the third carbon.

    Phenylhexane: Similar but with the phenyl group attached to different positions on the hexane chain.

Uniqueness: 3-Phenylhexane is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of phenyl substitution on alkanes .

Properties

IUPAC Name

hexan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-3-8-11(4-2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVCCWGFGQVDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041492
Record name 3-Phenylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4468-42-2
Record name Hexan-3-ylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAN-3-YLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIQ0N3DUG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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